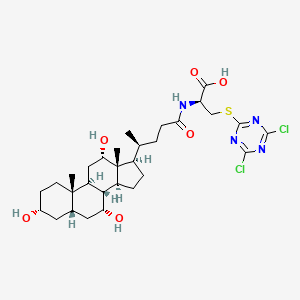

Cholic acid-cysteine-cyanuric chloride complex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H44Cl2N4O6S |

|---|---|

Molecular Weight |

659.7 g/mol |

IUPAC Name |

(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1 |

InChI Key |

RWMVHYQWOIGDJF-BWIRBJOJSA-N |

Isomeric SMILES |

C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of a Cholic Acid-Cysteine-Cyanuric Chloride Complex

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of a novel cholic acid-cysteine-cyanuric chloride tripartite complex. Cholic acid, a primary bile acid, offers a unique steroidal backbone with facial amphiphilicity, making it an attractive scaffold for developing drug delivery systems and other bioactive molecules.[1][2] The incorporation of L-cysteine introduces a reactive thiol group and a chiral amino acid moiety, while the cyanuric chloride acts as a versatile trivalent linker. This guide will elucidate the strategic, stepwise nucleophilic substitution reactions required for the synthesis, followed by a rigorous analytical workflow for the structural confirmation and purity assessment of the resulting conjugate. The protocols and insights provided herein are intended to equip researchers in drug development and materials science with the practical knowledge to synthesize and characterize similar triazine-based bioconjugates.

Introduction: Rationale and Potential Applications

The conjugation of biomolecules to create novel multifunctional constructs is a cornerstone of modern drug development and materials science.[3] Cholic acid, synthesized from cholesterol in the liver, possesses a unique amphiphilic structure, with a hydrophobic steroid nucleus and a hydrophilic face bearing hydroxyl groups.[2][4] This inherent property facilitates interactions with cell membranes and has been exploited in the design of drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[5]

L-cysteine, a sulfur-containing amino acid, provides several key functionalities. Its thiol group is highly reactive and can participate in various conjugation chemistries, while the amino and carboxylic acid groups offer sites for further modification.[6] Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a heterocyclic compound with three reactive chlorine atoms that can be displaced by nucleophiles in a stepwise manner by controlling the reaction temperature.[7][8] This differential reactivity allows for the sequential introduction of different molecules, making it an ideal scaffold for constructing complex molecular architectures.[9]

The cholic acid-cysteine-cyanuric chloride complex, therefore, represents a promising platform for various biomedical applications. The cholic acid moiety can act as a targeting ligand for bile acid transporters, which are overexpressed in certain cancer cells, or as a hydrophobic core for drug encapsulation. The cysteine residue can serve as a point of attachment for other molecules via disulfide bonding or other thiol-specific reactions, and may also enhance biocompatibility. The triazine core provides a stable and rigid linker. Potential applications for this complex and its derivatives include targeted drug delivery, bio-imaging, and the development of novel biomaterials.

Synthetic Strategy and Experimental Protocols

The synthesis of the this compound is achieved through a sequential nucleophilic substitution reaction. The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent, with the first substitution occurring at low temperatures (0-5 °C), the second at room temperature, and the third requiring elevated temperatures.[7][8] This allows for a controlled, stepwise addition of cholic acid and cysteine. The proposed synthetic route involves the initial reaction of cyanuric chloride with cholic acid, followed by the reaction of the resulting dichlorotriazinyl-cholic acid intermediate with L-cysteine.

Materials and Reagents

-

Cholic Acid (≥98% purity)

-

L-Cysteine (≥98% purity)

-

Cyanuric Chloride (≥99% purity)

-

Acetone (anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Deionized Water

Synthesis of 2-(cholic acid-24-oxy)-4,6-dichloro-1,3,5-triazine (Intermediate 1)

The first step involves the nucleophilic attack of the carboxylate group of cholic acid on one of the electrophilic carbon atoms of the triazine ring.

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholic acid (1 equivalent) in anhydrous acetone.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution to deprotonate the carboxylic acid of cholic acid, forming the carboxylate nucleophile. Stir the mixture for 15 minutes at room temperature.

-

In a separate flask, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.

-

Cool the cyanuric chloride solution to 0-5 °C using an ice bath.

-

Slowly add the cholic acid/DIPEA solution to the cooled cyanuric chloride solution dropwise over a period of 30 minutes with constant stirring.

-

Maintain the reaction temperature at 0-5 °C and continue stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, quench the reaction by adding cold deionized water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Intermediate 1 by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10][11]

Synthesis of this compound (Final Product)

The second step involves the nucleophilic substitution of one of the remaining chlorine atoms on Intermediate 1 with the amino group of L-cysteine.

Protocol:

-

Dissolve the purified Intermediate 1 (1 equivalent) in acetone.

-

In a separate flask, dissolve L-cysteine (1.1 equivalents) in a solution of sodium bicarbonate (2.2 equivalents) in deionized water.

-

Add the L-cysteine solution to the solution of Intermediate 1 at room temperature with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, acidify the reaction mixture to pH 3-4 with 1M HCl to precipitate the product.

-

Filter the precipitate and wash thoroughly with cold deionized water.

-

Dry the solid product under vacuum to yield the this compound.

Diagram of the Synthetic Workflow:

Caption: Stepwise synthesis of the this compound.

Characterization of the Complex

A multi-technique approach is essential for the unambiguous characterization of the synthesized complex and its intermediate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecules and to confirm the formation of new bonds.

Expected Observations:

-

Cholic Acid: Characteristic broad O-H stretching band around 3400 cm⁻¹, C-H stretching of the steroid backbone around 2940 and 2860 cm⁻¹, and a strong C=O stretching of the carboxylic acid at ~1710 cm⁻¹.

-

L-Cysteine: Broad N-H stretching of the amine group around 3000-3400 cm⁻¹, a weak S-H stretching band around 2550 cm⁻¹, and C=O stretching of the carboxylic acid around 1600 cm⁻¹.[12]

-

Cyanuric Chloride: Characteristic C=N stretching vibrations of the triazine ring around 1550-1400 cm⁻¹.

-

Intermediate 1: Disappearance of the carboxylic acid O-H stretch of cholic acid and the appearance of a new ester C=O stretching band at a higher wavenumber (~1760 cm⁻¹). The C=N stretching of the triazine ring will be present.

-

Final Product: The presence of amide N-H bending vibrations around 1540 cm⁻¹ (Amide II band) and C=O stretching (Amide I band) around 1650 cm⁻¹, confirming the formation of the amide bond between the triazine ring and cysteine. The S-H peak of cysteine should be retained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized compounds.[13]

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| Cholic Acid | Steroidal protons (0.6-2.5 ppm), H-3, H-7, H-12 (~3.4-4.0 ppm) | C-18 (~12.5 ppm), C-19 (~23.0 ppm), C-3, C-7, C-12 (~68-73 ppm), C-24 (COOH, ~176 ppm)[13] |

| Intermediate 1 | Downfield shift of protons adjacent to the C-24 ester linkage. | Downfield shift of C-24 to ~170-175 ppm. Appearance of triazine carbons (~170-180 ppm). |

| Final Product | Appearance of cysteine α-H (~4.5 ppm) and β-CH₂ protons (~3.0 ppm). | Appearance of cysteine α-C (~55 ppm) and β-C (~28 ppm). Distinct signals for the substituted and unsubstituted carbons of the triazine ring. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns.[14]

Expected Molecular Ions (m/z):

-

Intermediate 1: [M+H]⁺ corresponding to the molecular weight of cholic acid + cyanuric chloride - HCl.

-

Final Product: [M+H]⁺ corresponding to the molecular weight of Intermediate 1 + cysteine - HCl.

Fragmentation Analysis:

The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information. For the final product, characteristic fragmentation would involve the cleavage of the ester bond linking cholic acid and the amide bond linking cysteine to the triazine core.[14][15]

Diagram of the Characterization Workflow:

Caption: Analytical workflow for the characterization of the synthesized complex.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability and phase behavior of the synthesized complex. This information is particularly relevant for applications in drug delivery, where the material may be subjected to various processing conditions.

Conclusion

This technical guide has outlined a comprehensive and logical approach for the synthesis and characterization of a this compound. By leveraging the temperature-dependent reactivity of cyanuric chloride, a stepwise and controlled synthesis can be achieved. The detailed analytical workflow, incorporating FTIR, NMR, and mass spectrometry, provides a robust framework for the structural elucidation and purity assessment of the final product. The methodologies described herein are anticipated to be a valuable resource for researchers engaged in the design and development of novel bioconjugates for a range of applications in the pharmaceutical and biomedical fields.

References

- 1. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]

- 2. Cholic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of bile acid dimers linked with 1,2,3-triazole and bis-beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine | MDPI [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of a Cholic Acid-Cysteine-Cyanuric Chloride Conjugate

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of a novel conjugate linking cholic acid and L-cysteine via a cyanuric chloride scaffold. This document is intended for researchers, scientists, and professionals in drug development who are interested in the design and analysis of targeted drug delivery systems, biomaterials, and other advanced molecular architectures. We will delve into the rationale behind the synthetic strategy and explore the application of various spectroscopic techniques to elucidate and confirm the structure of the final conjugate.

Strategic Imperative: The Rationale for Conjugation

The conjugation of disparate molecular entities onto a central scaffold is a powerful strategy in modern chemistry and drug development. In this context, the selection of cholic acid, L-cysteine, and cyanuric chloride is deliberate, aiming to create a multifunctional molecule with unique properties.

-

Cholic Acid: A primary bile acid, its inherent facial amphiphilicity and recognition by bile acid transporters in the gastrointestinal tract make it an attractive moiety for enhancing the oral bioavailability and hepatobiliary targeting of conjugated molecules.

-

L-Cysteine: This amino acid introduces a reactive thiol group, which can be utilized for further functionalization, such as linking to other molecules or surfaces through thiol-ene "click" chemistry or disulfide bond formation. Its presence also imparts specific chirality and potential biocompatibility to the conjugate.

-

Cyanuric Chloride: A versatile and cost-effective trifunctional linker. The three chlorine atoms on the 1,3,5-triazine ring exhibit differential reactivity to nucleophilic substitution based on temperature. This chemoselectivity allows for a controlled, stepwise introduction of different nucleophiles, making it an ideal scaffold for building complex, non-symmetrical molecules.[1]

The resulting conjugate, therefore, holds potential as a platform for targeted drug delivery, where the cholic acid moiety acts as a targeting ligand, the cysteine provides a point of attachment for a therapeutic payload, and the triazine core serves as a stable linker.

Synthesis of the Cholic Acid-Cysteine-Cyanuric Chloride Conjugate: A Stepwise Approach

The synthesis of the target conjugate relies on the temperature-dependent reactivity of cyanuric chloride. The general principle is that the first chlorine is displaced at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[2] This allows for a controlled, sequential addition of our desired nucleophiles. In this proposed synthesis, we will first react cholic acid with cyanuric chloride, followed by the addition of L-cysteine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target conjugate.

Detailed Experimental Protocol

Step 1: Synthesis of the Cholic Acid-Dichlorotriazine Intermediate

-

Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone and cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate flask, dissolve cholic acid (1 equivalent) and sodium bicarbonate (1.1 equivalents) in a mixture of acetone and water.

-

Slowly add the cholic acid solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5°C.

-

Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove any inorganic salts, and the solvent removed under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography.

Causality: The low temperature is crucial to ensure monosubstitution. The carboxylate of cholic acid is the primary nucleophile that will attack the triazine ring. Sodium bicarbonate acts as a base to deprotonate the carboxylic acid of cholic acid, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

Step 2: Synthesis of the Final Cholic Acid-Cysteine-Cyanuric Chloride Conjugate

-

Dissolve the cholic acid-dichlorotriazine intermediate (1 equivalent) in a suitable solvent mixture such as acetone/water.

-

In a separate flask, dissolve L-cysteine (1 equivalent) and sodium bicarbonate (1.1 equivalents) in water.

-

Add the L-cysteine solution to the intermediate solution and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 4-6 hours, again monitoring by TLC.

-

Upon completion, the product can be isolated by adjusting the pH to precipitate the product, followed by filtration and washing. Further purification can be done by recrystallization or chromatography.

Causality: Increasing the temperature to room temperature provides the necessary energy to overcome the higher activation barrier for the second substitution. The primary amine of cysteine is a stronger nucleophile than the thiol under these conditions and will preferentially react with the dichlorotriazine intermediate.

Spectroscopic Elucidation of the Conjugate Structure

A multi-technique spectroscopic approach is essential to unequivocally confirm the structure of the synthesized conjugate.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for monitoring the reaction progress and confirming the presence of the triazine ring.

-

Experimental Protocol: Samples are dissolved in a suitable solvent (e.g., ethanol or acetonitrile) and their absorbance spectra are recorded from 200-400 nm.

-

Expected Results: The 1,3,5-triazine ring exhibits characteristic absorption bands in the UV region.[3][4][5] The substitution of chlorine atoms with the chromophoric cholic acid and cysteine moieties is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent cyanuric chloride.

| Compound | Expected λmax (nm) | Notes |

| Cyanuric Chloride | ~240 nm | Reference spectrum. |

| Cholic Acid-Dichlorotriazine | Shifted to longer wavelength | Substitution with cholic acid. |

| Final Conjugate | Further shift | Addition of the cysteine moiety. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying the key functional groups present in the starting materials and the final product.

-

Experimental Protocol: Spectra are typically recorded using KBr pellets or as a thin film on a salt plate.

-

Expected Results: The disappearance of starting material peaks and the appearance of new characteristic peaks will confirm the formation of the conjugate.

| Functional Group | Wavenumber (cm⁻¹) | Expected Observation in Final Conjugate |

| O-H (Cholic Acid) | 3500-3200 (broad) | Present |

| C=O (Carboxylic Acid, Cholic Acid) | ~1700 | Absent (replaced by amide linkage) |

| C=N (Triazine Ring) | 1550-1450 | Present and characteristic of substituted triazines.[6][7] |

| N-H (Amide) | 3400-3200 | Present |

| C=O (Amide I) | ~1650 | Present |

| N-H bend (Amide II) | ~1550 | Present (may overlap with triazine peaks) |

| S-H (Cysteine) | 2600-2550 | Present (if unreacted) or absent if involved in disulfide bonding. |

| C-Cl (Cyanuric Chloride) | 850-800 | Intensity should decrease significantly. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation, providing information on the connectivity of atoms.

-

Experimental Protocol: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, and 2D NMR (like COSY and HSQC) experiments are performed.

-

Expected Results:

-

¹H NMR: The complex steroid backbone of cholic acid will show a series of multiplets in the upfield region (0.5-4.0 ppm).[8][9] The protons of the cysteine moiety will also be visible. The appearance of an amide N-H proton signal (typically downfield, ~7-9 ppm) will be a key indicator of conjugate formation.

-

¹³C NMR: The carbon signals of the cholic acid steroid core will be present.[10][11] Critically, the carbons of the triazine ring will appear in the highly deshielded region (typically 165-175 ppm). The disappearance of the cholic acid carboxylic acid carbon (~175-180 ppm) and the appearance of a new amide carbonyl carbon will confirm the linkage.

-

| Moiety | Expected ¹H Chemical Shifts (ppm) | Expected ¹³C Chemical Shifts (ppm) |

| Cholic Acid Steroid Protons | 0.5 - 4.0 | 10 - 75 |

| Cysteine α-H and β-H₂ | 3.0 - 4.5 | ~40-60 |

| Amide N-H | 7.0 - 9.0 | - |

| Triazine Carbons | - | 165 - 175 |

| Amide Carbonyl | - | ~170 |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the final conjugate and can provide structural information through fragmentation patterns.

-

Experimental Protocol: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. High-resolution mass spectrometry (HRMS) is recommended for obtaining an accurate mass and confirming the elemental composition.

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the conjugate. The experimentally determined mass should match the calculated theoretical mass. Tandem MS (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern can provide further structural confirmation.[1][12][13] For instance, cleavage of the amide bond between cholic acid and the triazine ring would be an expected fragmentation pathway.

Caption: Workflow for spectroscopic confirmation of the conjugate.

Conclusion

The strategic combination of cholic acid, L-cysteine, and cyanuric chloride offers a pathway to novel, multifunctional conjugates with significant potential in various biomedical applications. The success of this endeavor is critically dependent on a robust and logical synthetic strategy, leveraging the temperature-dependent reactivity of cyanuric chloride. Furthermore, a comprehensive suite of spectroscopic techniques, including UV-Vis, FTIR, NMR, and Mass Spectrometry, is indispensable for the rigorous confirmation of the conjugate's structure. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the analysis of such complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize and confidently characterize this and similar triazine-based conjugates.

References

- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. research.monash.edu [research.monash.edu]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine conjugated cholic acid (CHEBI:181248) [ebi.ac.uk]

- 7. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and spectroscopic analysis of modified bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integration of semi-empirical MS/MS library with characteristic features for the annotation of novel amino acid-conjugated bile acids - Analyst (RSC Publishing) DOI:10.1039/D3AN01237A [pubs.rsc.org]

- 13. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biophysical Properties of Cholic Acid-Cysteine-Cyanuric Chloride Adducts

Abstract

This technical guide provides a comprehensive overview of the synthesis, biophysical properties, and potential applications of a novel class of biomaterials: cholic acid-cysteine-cyanuric chloride adducts. These adducts represent a fascinating convergence of a naturally occurring bile acid (cholic acid), an essential amino acid (L-cysteine), and a versatile chemical linker (cyanuric chloride). The unique amphiphilic nature of cholic acid, combined with the reactive thiol group of cysteine and the trifunctional connectivity of cyanuric chloride, gives rise to molecules with a strong propensity for self-assembly into supramolecular structures, including hydrogels. This guide is intended for researchers, scientists, and drug development professionals interested in the design and characterization of novel biomaterials for applications in drug delivery, tissue engineering, and diagnostics. We will delve into the synthetic strategies, detailed biophysical characterization techniques, and a forward-looking perspective on the utility of these adducts.

Introduction: The Rationale for Cholic Acid-Cysteine-Cyanuric Chloride Adducts

The field of biomaterials is continually in search of novel molecules that are biocompatible, biodegradable, and possess tunable physicochemical properties. Cholic acid, a primary bile acid, is an attractive starting material due to its rigid steroidal backbone and distinct facial amphiphilicity, with a hydrophobic convex side and a hydrophilic concave side. This inherent amphiphilicity drives the self-assembly of cholic acid and its derivatives into micelles and other ordered aggregates in aqueous environments[1][2].

L-cysteine, a sulfur-containing amino acid, offers several key features. Its thiol group is highly nucleophilic and can participate in a variety of conjugation reactions.[3] Furthermore, the presence of both an amine and a carboxylic acid group provides additional sites for chemical modification and imparts pH-responsiveness to the resulting molecule. The conjugation of cysteine to polymers has been shown to enhance mucoadhesion and tissue adhesion, properties that are highly desirable for localized drug delivery.[4]

Cyanuric chloride is a trifunctional linker molecule that allows for the sequential and controlled reaction with nucleophiles.[5] This property is particularly advantageous for creating well-defined molecular architectures. By reacting cyanuric chloride with cholic acid and cysteine, we can create a library of adducts with varying stoichiometry and connectivity, thereby fine-tuning their self-assembly behavior and material properties.

This guide will explore the synthesis of these adducts, their propensity to form hydrogels through self-assembly, the critical techniques for characterizing their biophysical properties, and their potential as advanced functional biomaterials.

Synthesis and Purification of Cholic Acid-Cysteine-Cyanuric Chloride Adducts

The synthesis of cholic acid-cysteine-cyanuric chloride adducts can be approached through a sequential nucleophilic substitution strategy, taking advantage of the differential reactivity of the chlorine atoms on the cyanuric chloride ring at different temperatures. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process to control the stoichiometry and final structure of the adduct.

Step 1: Synthesis of a Mono-substituted Cholic Acid-Cyanuric Chloride Intermediate

The first step involves the reaction of cholic acid with cyanuric chloride. The carboxylic acid of cholic acid can be activated to react with one of the chlorine atoms on the cyanuric chloride ring.

Step 2: Conjugation of L-Cysteine to the Intermediate

The second step involves the reaction of the mono-substituted cholic acid-cyanuric chloride intermediate with L-cysteine. The nucleophilic thiol group of cysteine is expected to react with one of the remaining chlorine atoms on the triazine ring.

Caption: Proposed two-step synthesis of the adduct.

Detailed Experimental Protocol

The following is a generalized protocol based on established methods for similar conjugation chemistries.[5][6]

Materials:

-

Cholic Acid

-

Cyanuric Chloride

-

L-Cysteine

-

Triethylamine (TEA)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate

-

Hydrochloric Acid

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Protocol:

-

Preparation of Activated Cholic Acid:

-

Dissolve cholic acid (1 equivalent) and cyanuric chloride (1.1 equivalents) in anhydrous acetone in separate flasks.

-

Cool both solutions to 0-5 °C in an ice bath.

-

To the cholic acid solution, add triethylamine (1.1 equivalents) dropwise with stirring.

-

-

Formation of the Intermediate:

-

Slowly add the activated cholic acid solution to the cyanuric chloride solution at 0-5 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Conjugation with L-Cysteine:

-

In a separate flask, dissolve L-cysteine (1 equivalent) in a minimal amount of aqueous sodium bicarbonate solution.

-

Slowly add the L-cysteine solution to the reaction mixture containing the intermediate.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the crude product and wash with water.

-

Dry the crude product under vacuum.

-

Purify the final adduct using silica gel column chromatography.

-

Characterization of the Adduct

The successful synthesis and purity of the cholic acid-cysteine-cyanuric chloride adduct should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent linkages and the final structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the adduct.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Biophysical Properties: Self-Assembly and Hydrogelation

The unique molecular architecture of the cholic acid-cysteine-cyanuric chloride adduct is expected to drive its self-assembly in aqueous media, potentially leading to the formation of hydrogels.

Driving Forces for Self-Assembly

The self-assembly process is governed by a delicate balance of non-covalent interactions:

-

Hydrophobic Interactions: The steroidal backbone of cholic acid is hydrophobic and will tend to aggregate to minimize contact with water.

-

Hydrogen Bonding: The hydroxyl groups on cholic acid, as well as the amide and carboxylic acid groups from cysteine, can form extensive hydrogen bond networks.

-

π-π Stacking: The triazine ring of cyanuric chloride can participate in π-π stacking interactions, further stabilizing the self-assembled structures.

Caption: Schematic of the self-assembly process.

Critical Aggregation Concentration (CAC)

Below a certain concentration, the adduct molecules will exist as unimers. As the concentration increases, they will begin to self-assemble into aggregates. The concentration at which this occurs is known as the Critical Aggregation Concentration (CAC). For bile acid derivatives, this value is analogous to the critical micelle concentration (CMC) of traditional surfactants.[1][7]

3.2.1. Protocol for CAC Determination using Pyrene Fluorescence Probe

-

Prepare a stock solution of the adduct in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a series of dilutions of the adduct stock solution.

-

Add a small aliquot of a pyrene solution in acetone to each dilution to achieve a final pyrene concentration of ~1 µM.

-

Incubate the solutions for 24 hours to allow for equilibration.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum.

-

Plot the ratio of I₁/I₃ as a function of the logarithm of the adduct concentration.

-

The CAC is determined from the inflection point of the resulting sigmoidal curve.

Hydrogel Formation and Characterization

At concentrations above the CAC, the self-assembled structures can entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.

3.3.1. Minimal Gelation Concentration (MGC)

The MGC is the lowest concentration of the adduct required to form a stable hydrogel that does not flow upon inversion of the vial.[8]

3.3.2. Protocol for MGC Determination

-

Prepare a series of adduct solutions in vials with varying concentrations.

-

Heat and sonicate the solutions to ensure complete dissolution.

-

Allow the solutions to cool to room temperature and stand undisturbed for 24 hours.

-

Invert the vials to observe if a stable gel has formed.

-

The MGC is the lowest concentration at which the sample remains as a solid gel.

Advanced Biophysical Characterization

A thorough understanding of the biophysical properties of the cholic acid-cysteine-cyanuric chloride adduct hydrogels requires a suite of advanced characterization techniques.

Rheological Properties

Rheology is the study of the flow and deformation of matter and is essential for characterizing the mechanical properties of hydrogels.[9]

4.1.1. Protocol for Rheological Measurements

-

Sample Preparation: Prepare a hydrogel of the adduct at a concentration above its MGC.

-

Instrumentation: Use a rotational rheometer with a parallel plate or cone-plate geometry.

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Perform a frequency sweep within the LVER to characterize the frequency-dependent viscoelastic properties of the hydrogel. A stable hydrogel will exhibit a G' that is significantly higher than G'' and is largely independent of frequency.

-

Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to assess the stability of the hydrogel network.

| Rheological Parameter | Description | Expected Value for a Stable Hydrogel |

| Storage Modulus (G') | Represents the elastic component of the material. | High and relatively constant |

| Loss Modulus (G'') | Represents the viscous component of the material. | Low and significantly smaller than G' |

| Loss Tangent (tan δ) | The ratio of G''/G'. | << 1 |

Morphological Analysis

The morphology of the self-assembled structures within the hydrogel can be visualized using high-resolution microscopy techniques.

4.2.1. Transmission Electron Microscopy (TEM)

TEM can provide detailed information about the size and shape of the nanofibers that form the hydrogel network.

4.2.2. Protocol for TEM Imaging

-

Sample Preparation: Dilute a sample of the hydrogel with deionized water.

-

Grid Preparation: Place a drop of the diluted sample onto a carbon-coated copper grid and allow it to sit for 1-2 minutes.

-

Staining: Wick away the excess liquid and add a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid).

-

Drying: After 1-2 minutes, wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope.

Potential Applications in Drug Delivery

The self-assembling nature and potential biocompatibility of cholic acid-cysteine-cyanuric chloride adducts make them promising candidates for drug delivery systems.[10][11][12]

Encapsulation and Release of Hydrophobic Drugs

The hydrophobic domains formed by the cholic acid moieties within the hydrogel network can serve as reservoirs for the encapsulation of poorly water-soluble drugs. The release of the drug can be controlled by the degradation of the hydrogel or by diffusion through the polymer network.

Stimuli-Responsive Drug Release

The presence of the cysteine moiety with its carboxylic acid and amine groups suggests that the hydrogels may be pH-responsive. Changes in pH could alter the ionization state of these groups, leading to changes in the hydrogel structure and a triggered release of the encapsulated drug.

Caption: Stimuli-responsive drug release mechanism.

Protocol for In Vitro Drug Release Study

-

Drug Loading: Prepare a hydrogel of the adduct in the presence of the drug to be encapsulated.

-

Release Study Setup: Place a known amount of the drug-loaded hydrogel in a dialysis bag with a suitable molecular weight cut-off.

-

Release Medium: Immerse the dialysis bag in a known volume of a release medium (e.g., PBS at 37 °C) with gentle stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Safety and Biocompatibility Considerations

While cholic acid and cysteine are endogenous molecules, the introduction of cyanuric chloride as a linker necessitates a thorough evaluation of the adduct's cytotoxicity. Cyanuric chloride itself is known to be an irritant and can be toxic.[13][14] The hydrolysis of any unreacted chlorine atoms on the triazine ring could also lead to the formation of hydrochloric acid. Therefore, rigorous purification of the final adduct is crucial.

Cytotoxicity Assessment

The in vitro cytotoxicity of the cholic acid-cysteine-cyanuric chloride adduct should be evaluated using standard cell viability assays, such as the MTT or MTS assay, on relevant cell lines.[15]

Protocol for MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the adduct for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The cholic acid-cysteine-cyanuric chloride adduct represents a promising new class of self-assembling biomaterials with tunable properties. The combination of a biocompatible bile acid, a functional amino acid, and a versatile linker allows for the creation of supramolecular hydrogels with significant potential in drug delivery and tissue engineering.

Future research should focus on:

-

Synthesis of a library of adducts: Varying the stoichiometry of the reactants and the reaction conditions to create a range of materials with different properties.

-

In-depth characterization: A comprehensive study of the biophysical properties of these adducts, including their response to various stimuli.

-

In vivo evaluation: Assessing the biocompatibility, biodegradability, and efficacy of these materials in animal models.

This technical guide provides a foundational framework for the synthesis, characterization, and application of cholic acid-cysteine-cyanuric chloride adducts. It is our hope that this will inspire further research and development in this exciting area of biomaterials science.

References

- 1. Formation of molecular hydrogels from a bile acid derivative and selected carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Influence of Bile Acids in Hydrogel Pharmaceutical Formulations on Dissolution Rate and Permeation of Clindamycin Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

In Vitro Stability of Cholic Acid-Cysteine-Cyanuric Chloride Complex: An In-depth Technical Guide

Introduction: A Tripartite Conjugate for Advanced Drug Delivery

In the landscape of modern drug development, the targeted and efficient delivery of therapeutic agents remains a paramount challenge. Conjugate chemistry has emerged as a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. This guide focuses on a novel tripartite conjugate, the cholic acid-cysteine-cyanuric chloride complex, a promising scaffold for targeted drug delivery. Cholic acid, a primary bile acid, is exploited for its ability to engage with bile acid transporters, offering a pathway for oral absorption and targeted delivery to hepatocytes.[1][2][3][4] Cysteine, a thiol-containing amino acid, provides a versatile attachment point for therapeutic payloads through stable thioether linkages.[5][6] The cyanuric chloride core serves as a trifunctional linker, covalently connecting the cholic acid targeting moiety and the cysteine handle.

The stability of this conjugate is a critical determinant of its therapeutic efficacy and safety. Degradation of the complex can lead to premature release of the payload, loss of targeting specificity, and the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the in vitro stability of the this compound, detailing its synthesis, potential degradation pathways, and a rigorous experimental framework for its stability assessment.

Synthesis of the this compound

The synthesis of the this compound is a stepwise process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride ring. The reaction is typically performed in a controlled pH and temperature environment to achieve selective substitution.

A plausible synthetic route involves a two-step nucleophilic aromatic substitution. First, the more reactive chlorine atom of cyanuric chloride is substituted by the amino group of L-cysteine methyl ester under mildly basic conditions at low temperatures (0-5°C). The ester protection on cysteine prevents unwanted side reactions involving its carboxyl group. In the second step, the hydroxyl group of cholic acid, typically activated as an alkoxide, displaces a second chlorine atom at a moderately elevated temperature. The final chlorine atom can be quenched or used for further conjugation. The methyl ester of cysteine is then hydrolyzed to yield the final complex.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. youtube.com [youtube.com]

- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 4. database.ich.org [database.ich.org]

- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Assessment of Cholic Acid-Cysteine-Cyanuric Chloride Conjugates

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of a novel cholic acid-cysteine-cyanuric chloride (CA-Cys-CC) conjugate. As novel biomaterials and drug delivery vehicles are developed, a rigorous and early evaluation of their interaction with biological systems is paramount. Cytotoxicity testing serves as a critical initial screening step to identify potential adverse cellular effects, ensuring that only compounds with a favorable safety profile advance in the development pipeline.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and detailed protocols necessary for a robust preliminary evaluation. We will delve into the selection of appropriate cell lines, describe validated assays for measuring metabolic activity and membrane integrity, and provide a framework for data analysis and interpretation, adhering to principles outlined in international standards such as ISO 10993-5.[1][2][3][4]

Introduction: The Rationale for Cytotoxicity Screening

The conjugation of cholic acid, a naturally occurring bile acid, with cysteine and cyanuric chloride creates a novel amphiphilic molecule with potential applications in drug delivery and biomaterials. Bile acids and their derivatives are known to exhibit a range of biological activities, including cytotoxic effects that can be harnessed for therapeutic purposes, such as in anticancer drug design.[5][6][7][8] Cysteine is a crucial amino acid involved in cellular growth and redox homeostasis.[9][10][11] Conversely, cyanuric chloride is a reactive compound known to be a skin and respiratory irritant with acute toxicity.[12][13][14][15] Given the bioactive and potentially toxic nature of its constituent parts, a preliminary cytotoxicity assessment of the CA-Cys-CC conjugate is a non-negotiable first step.

This initial screen is designed to answer a fundamental question: At what concentration does this compound begin to exert toxic effects on living cells? The answer, often expressed as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of potency and a critical data point for go/no-go decisions in a project's lifecycle.

Strategic Experimental Design

A robust cytotoxicity assessment is not merely the execution of a single assay but a thoughtfully designed experiment that employs multiple, complementary methods to build a cohesive picture of a compound's cellular impact.

The Principle of Orthogonal Assays

To ensure the trustworthiness of our findings, we will employ two distinct but complementary assays. This approach provides a self-validating system; if two assays measuring different cellular endpoints (e.g., metabolic activity vs. membrane integrity) yield congruent results, our confidence in the data increases significantly.

-

Metabolic Viability Assessment: The MTT assay will serve as our primary screening tool. It measures the activity of mitochondrial dehydrogenases, which is proportional to the number of metabolically active, viable cells.[16][17][18][19]

-

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) assay will be our secondary, confirmatory method. It quantifies the amount of LDH released from cells with damaged plasma membranes, a hallmark of cytotoxicity and cell death.[20][21][22]

Rationale for Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the CA-Cys-CC conjugate.[23][24][25] For a preliminary screen, a dual-cell line strategy is often most informative:

-

Representative Target Cell Line: A cell line relevant to the conjugate's proposed application. For instance, if CA-Cys-CC is intended as a carrier for an anti-cancer drug targeting colon cancer, the HCT116 (human colon carcinoma) cell line would be an appropriate choice.[7]

-

Non-Target/Control Cell Line: A "normal," non-cancerous cell line to assess baseline toxicity and potential for therapeutic selectivity. The HEK293 (human embryonic kidney) cell line is a robust and commonly used model for this purpose.

This strategy allows us to ask a more nuanced question: Does the compound exhibit preferential toxicity toward the target cells over non-target cells?

Compound Handling and Dose-Response

The CA-Cys-CC conjugate should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.5%).

A dose-response curve will be generated by treating cells with a serial dilution of the compound. A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is recommended to cover a broad concentration range and accurately determine the IC50 value.

Visualization of Experimental Workflow

A clear and logical workflow is essential for reproducible results. The following diagram outlines the key stages of the preliminary cytotoxicity assessment.

Caption: High-level workflow for the preliminary cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Adherence to aseptic technique is mandatory for all cell culture procedures.

Protocol 1: Cell Seeding and Compound Treatment

-

Cell Preparation: Culture HCT116 and HEK293 cells under standard conditions (37°C, 5% CO2) in their recommended growth medium. Harvest cells at 80-90% confluency using trypsin.

-

Cell Counting: Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

-

Seeding: Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (10,000 cells/well).

-

Adherence: Incubate the plates for 24 hours to allow cells to adhere and resume exponential growth.

-

Compound Dilution: Prepare a 2X working solution for each concentration of the CA-Cys-CC conjugate by diluting the stock solution in a fresh culture medium. Also, prepare a 2X vehicle control (DMSO in medium at the highest concentration used) and a medium-only control.

-

Treatment: Carefully remove 100 µL of the old medium from each well and add 100 µL of the appropriate 2X working solution to the cells, resulting in a 1X final concentration.

-

Incubation: Return the plates to the incubator for a defined exposure period (typically 24 or 48 hours).

Protocol 2: MTT Assay for Metabolic Viability

This protocol should be performed after the treatment incubation period. The principle relies on the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[16][17][18][26]

Caption: Mechanism of the MTT colorimetric assay.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]

-

Add MTT: Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17][26]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

-

Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: LDH Assay for Membrane Integrity

This assay should be performed on a parallel plate to the MTT assay. The principle is based on measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[21][22]

Caption: Mechanism of the LDH cytotoxicity assay.

-

Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[21]

-

Collect Supernatant: After the treatment incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]

Data Analysis and Interpretation

Calculations

For both assays, raw absorbance values must be corrected by subtracting the average absorbance of the background control wells (medium only).

MTT Assay - % Viability: % Viability = (Abs_Sample / Abs_VehicleControl) * 100

LDH Assay - % Cytotoxicity: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Data Presentation and IC50 Determination

The calculated data should be plotted in a dose-response curve with the compound concentration on the x-axis (log scale) and the % Viability or % Cytotoxicity on the y-axis. The IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect (e.g., 50% viability), can then be determined using non-linear regression analysis in software like GraphPad Prism or specialized Excel add-ins.[27][28][29][30][31]

Table 1: Example Data Summary for CA-Cys-CC Cytotoxicity

| Cell Line | Assay | Endpoint | IC50 Value (µM) |

| HCT116 | MTT | Metabolic Viability | 25.4 |

| LDH | Membrane Integrity | 28.1 | |

| HEK293 | MTT | Metabolic Viability | 85.2 |

| LDH | Membrane Integrity | 91.5 |

Interpretation of Results

The hypothetical data in Table 1 would lead to several key insights:

-

Assay Congruence: The IC50 values obtained from the MTT and LDH assays are in close agreement for each cell line, strengthening the validity of the results.

-

Potency: The CA-Cys-CC conjugate demonstrates cytotoxic effects in the low micromolar range against the HCT116 colon cancer cell line.

-

Selectivity: The compound is approximately 3-4 times more toxic to the HCT116 cancer cells than to the non-cancerous HEK293 cells, suggesting a potential therapeutic window. This selectivity is a desirable characteristic for a candidate therapeutic agent.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity assessment of cholic acid-cysteine-cyanuric chloride conjugates. By employing orthogonal assays and a dual-cell line strategy, this framework provides reliable, actionable data to guide the early stages of drug development.

A finding of potent and selective cytotoxicity, as illustrated in the example, would warrant further investigation. Subsequent steps could include:

-

Time-course studies: Assessing cytotoxicity at different exposure times (e.g., 12, 48, 72 hours).

-

Mechanism of Action studies: Investigating the mode of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining or caspase activity assays.[32]

-

Screening in a broader panel of cell lines: To confirm selectivity and identify other potential target tissues.

Conversely, if the compound shows high toxicity against both cell lines at low concentrations, it may indicate a general cytotoxic mechanism, potentially halting further development for systemic applications but opening avenues for use as a potent, localized agent. This preliminary screen is, therefore, an indispensable tool for making informed, data-driven decisions.

References

- 1. blog.johner-institute.com [blog.johner-institute.com]

- 2. gba-group.com [gba-group.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New highly toxic bile acids derived from deoxycholic acid, chenodeoxycholic acid and lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death [frontiersin.org]

- 11. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. clyte.tech [clyte.tech]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 23. researchgate.net [researchgate.net]

- 24. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bds.berkeley.edu [bds.berkeley.edu]

- 27. Star Republic: Guide for Biologists [sciencegateway.org]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. youtube.com [youtube.com]

- 31. m.youtube.com [m.youtube.com]

- 32. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]

A Guide to the Mechanistic Formation of Cholic Acid-Cysteine-Cyanuric Chloride Complexes: Synthesis, Control, and Characterization

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

This document provides a detailed exploration of the synthetic pathway and mechanistic principles underlying the formation of a tripartite complex involving cholic acid, L-cysteine, and cyanuric chloride. As a Senior Application Scientist, this guide is structured to deliver not just a protocol, but a foundational understanding of the reaction dynamics, empowering researchers to rationally design and troubleshoot similar conjugation strategies. We will delve into the unique properties of each component and elucidate the controlled, stepwise nature of the synthesis, which is critical for achieving a high-yield, well-defined final product.

Introduction: The Strategic Selection of Components

The convergence of cholic acid, cysteine, and cyanuric chloride into a single molecular entity is a strategic design aimed at creating novel biomaterials or drug delivery systems. Each component serves a distinct and vital purpose.

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): The Versatile Scaffolding Agent. Cyanuric chloride is a heterocyclic aromatic molecule widely employed as a cost-effective and highly efficient linker or scaffold in organic synthesis.[1][2] Its utility stems from the three reactive chlorine atoms attached to the triazine ring.[3] A crucial feature of this molecule is the differential reactivity of these chlorines, which can be selectively substituted by nucleophiles in a stepwise manner by carefully controlling the reaction temperature.[4][5] This property allows for the sequential introduction of different molecules, forming a precisely assembled complex.[5]

-

L-Cysteine: The Bifunctional Nucleophilic Linker. Cysteine is a unique amino acid containing two potent nucleophilic centers: a primary amine (-NH₂) and a thiol (-SH) group. This bifunctionality allows it to act as a bridge in complex molecular architectures. The relative nucleophilicity of these groups is pH-dependent, offering another layer of control during synthesis. Conjugating polymers and molecules with cysteine has been shown to enhance properties like mucoadhesion, making it a valuable component in drug delivery design.[6]

-

Cholic Acid: The Bioactive Targeting Moiety. As a primary bile acid synthesized in the liver, cholic acid and its derivatives are integral to lipid digestion and absorption.[7] Crucially, they are recognized and transported by specific bile acid transporters, such as the Apical Sodium-dependent Bile Acid Transporter (ASBT), which are highly expressed in the terminal ileum and liver cells (hepatocytes).[8][9] Conjugating a therapeutic agent or a larger molecular system to cholic acid can thus facilitate targeted delivery to the liver or enhance oral absorption.[8][10][11]

The Core Mechanism: Temperature-Controlled Stepwise Nucleophilic Aromatic Substitution

The formation of the cholic acid-cysteine-cyanuric chloride complex is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient triazine ring makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by nucleophiles. The key to a successful synthesis is exploiting the decreasing reactivity of the chlorine atoms with each successive substitution.

The generally accepted empirical rule for this reaction is as follows:

-

First Substitution: Occurs at low temperatures, typically 0–5 °C .

-

Second Substitution: Requires moderate temperatures, often around room temperature (20–40 °C) .

-

Third Substitution: Necessitates higher temperatures, often >60 °C , to proceed at a reasonable rate.[12][13]

This temperature dependence allows for the ordered and selective introduction of different nucleophiles.

The following diagram illustrates the logical workflow for the sequential conjugation.

Caption: Stepwise synthesis of the target complex via temperature control.

Detailed Mechanistic Breakdown & Experimental Protocol

This section provides both the rationale and a practical, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with in-process checks and characterization points.

In this initial step, the most reactive chlorine atom of cyanuric chloride is substituted by the primary amine of L-cysteine. This reaction is conducted at 0-5 °C to ensure mono-substitution.

-

Causality and Experimental Choice:

-

Temperature (0-5 °C): Maintaining a low temperature is the most critical parameter to prevent di-substitution, where a second molecule of cysteine could react.[14]

-

Nucleophile: The primary amine of cysteine is a stronger nucleophile than its thiol group under the slightly basic conditions used, leading to the formation of a stable C-N bond.

-

Solvent (Acetone/Water): Acetone is used to dissolve the organic reactants (cyanuric chloride and cysteine), while water is used to dissolve the inorganic base.

-

Base (K₂CO₃ or NaHCO₃): A mild base is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.[15] Without this, the generated HCl would protonate the amine group of unreacted cysteine, rendering it non-nucleophilic and halting the reaction.

-

-

Reagent Preparation:

-

Dissolve cyanuric chloride (1.0 eq.) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve L-cysteine (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) in a mixture of 30 mL acetone and 20 mL distilled water.

-

-

Reaction Execution:

-

Cool the cyanuric chloride solution to 0 °C in an ice-water bath.

-

Add the L-cysteine solution dropwise to the stirring cyanuric chloride solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

-

Allow the reaction to stir vigorously at 0-5 °C for an additional 4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (8:2 v/v). The disappearance of the cyanuric chloride spot and the appearance of a new, more polar spot indicates product formation.

-

Once the reaction is complete, pour the mixture into 500 mL of crushed ice with constant stirring.

-

The white precipitate of the dichlorotriazinyl-cysteine intermediate is collected by vacuum filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.

-

The dichlorotriazinyl-cysteine intermediate is now reacted with cholic acid. The temperature is raised to room temperature to enable the substitution of the second, less reactive chlorine atom.

-

Causality and Experimental Choice:

-

Temperature (Room Temperature): Elevating the temperature provides the necessary activation energy to substitute the second chlorine atom. This temperature is generally insufficient to affect the third chlorine, maintaining selectivity.[13]

-

Nucleophile: The hydroxyl groups of cholic acid act as nucleophiles. The secondary hydroxyls at C-3, C-7, and C-12 are potential reaction sites. Steric hindrance and electronic factors will influence which hydroxyl reacts preferentially, though a mixture of isomers is possible without specific protecting group chemistry. For this guide, we will assume reaction at one of the hydroxyls.

-

Solvent (Anhydrous Dioxane or THF): A polar aprotic solvent is chosen to dissolve both the intermediate and cholic acid. Anhydrous conditions are preferred to prevent hydrolysis of the remaining chlorine atom.

-

Base (DIPEA or Triethylamine): A stronger, organic base is often used in this step to deprotonate the cholic acid hydroxyl group, increasing its nucleophilicity, and to scavenge the generated HCl.

-

-

Reagent Preparation:

-

Suspend the dried dichlorotriazinyl-cysteine intermediate (1.0 eq.) in 60 mL of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add cholic acid (1.0 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) to the suspension.

-

-

Reaction Execution:

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC (e.g., ethyl acetate:hexane 7:3).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography to isolate the desired cholic acid-cysteine-monochlorotriazine complex.

-

Physicochemical Characterization of the Final Complex

Rigorous characterization is essential to confirm the structure and purity of the synthesized conjugate.

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the final product. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the tripartite complex. |

| FTIR Spectroscopy | To identify key functional groups and confirm bond formation. | - Appearance of N-H stretching and bending bands from cysteine. - Broad O-H stretch from cholic acid hydroxyls. - C=O stretching from the cholic acid carboxyl group. - Characteristic C=N and C-N stretching vibrations from the triazine ring. - Disappearance of the S-H peak (approx. 2550 cm⁻¹) from cysteine if it were to react. |

| ¹H and ¹³C NMR Spectroscopy | To provide detailed structural elucidation. | - Characteristic steroid backbone signals from cholic acid.[16][17][18] - Signals for the α- and β-protons of the cysteine moiety. - Downfield shifts for the protons/carbons adjacent to the newly formed C-N (cysteine) and C-O (cholic acid) bonds on the triazine ring, confirming covalent linkage.[19] |

A simplified representation of the final complex.

Caption: Core structure of the final conjugate.

Applications and Future Directions

The this compound represents a versatile platform with significant potential in drug development and materials science.

-

Targeted Drug Delivery: The cholic acid moiety can be exploited for liver-specific targeting of conjugated drugs, potentially increasing therapeutic efficacy while reducing systemic side effects for treatments of liver cancer or hepatitis.[10]

-

Enhanced Oral Bioavailability: By hijacking bile acid transporters in the gut, these conjugates could improve the oral absorption of poorly permeable drugs.[8]

-

Biomaterials: The remaining chlorine atom on the triazine ring can be used for further functionalization, such as attachment to polymers or surfaces, creating novel biocompatible and mucoadhesive materials.[6]

Future work should focus on optimizing reaction conditions to control isomer formation from the cholic acid hydroxyl groups, exploring the biological stability of the conjugate in physiological media, and evaluating its efficacy in relevant in vitro and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanuric chloride as the basis for compositionally diverse lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Transporter-targeted cholic acid-cytarabine conjugates for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of cholic acid-conjugated oxaliplatin as a new prodrug for liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploiting the bile acid binding protein as transporter of a Cholic Acid/Mirin bioconjugate for potential applications in liver cancer therapy | Semantic Scholar [semanticscholar.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. oaji.net [oaji.net]

- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]

- 16. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of bile acids as their derivatives by 100 MHZ PMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jmcs.org.mx [jmcs.org.mx]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of a Cholic Acid-Cysteine-Cyanuric Chloride Conjugate

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of a novel multifunctional conjugate composed of cholic acid, L-cysteine, and cyanuric chloride. Designed for researchers and professionals in drug development and materials science, this document moves beyond a standard protocol to offer a deep, mechanistic understanding of the thermal decomposition process. We will explore the theoretical underpinnings of the conjugate's degradation, present a robust, step-by-step experimental workflow, and detail the analytical approach required to extract meaningful data on thermal stability and compositional integrity. The insights derived from TGA are critical for establishing the operational temperature limits and storage conditions for this promising biomaterial.

Introduction: A Tripartite Molecule of Interest

The convergence of bile acids, amino acids, and stable heterocyclic scaffolds has opened new avenues in the design of sophisticated biomaterials and drug delivery systems. The conjugate of cholic acid, L-cysteine, and cyanuric chloride is a prime example of this synergy.

-

Cholic Acid (CA): A steroidal bile acid, CA offers a rigid, amphiphilic structure, making it an excellent building block for creating molecular transporters that can interact with biological membranes.[1] Its thermal stability is a key factor in its processing and application.[2]

-

L-Cysteine (Cys): This unique sulfur-containing amino acid provides a versatile reactive handle (the thiol group) for conjugation and can impart biocompatibility and specific biological interactions to the final molecule.[3][4] Its decomposition is known to be distinct from other amino acids.[3]

-

Cyanuric Chloride (CC): A highly stable triazine ring, CC acts as a trifunctional linker.[5][6] Its three chlorine atoms can be substituted in a controlled, stepwise manner, allowing for the precise attachment of different molecules like CA and Cys.[7][8] This thermal and chemical stability makes s-triazine derivatives attractive for various applications.[9][10]

Thermogravimetric Analysis (TGA) is an essential technique for characterizing such a complex conjugate. It provides critical data on the material's thermal stability, decomposition profile, and can even offer clues about its compositional makeup by measuring changes in mass as a function of temperature.

Molecular Architecture and Theoretical Degradation

To accurately interpret a TGA curve, one must first understand the molecule's structure and predict its likely points of failure under thermal stress. The synthesis involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[8]

Caption: Hypothetical structure of the tripartite conjugate.

Predicted Thermal Decomposition Cascade

Based on the known thermal behaviors of the individual components, we can hypothesize a multi-stage decomposition process for the conjugate.

-

Initial Stage (150-250°C): Labile Group Loss. The earliest significant weight loss is expected to originate from the most thermally sensitive parts of the cholic acid moiety. This includes the dehydration (loss of hydroxyl groups) and decarboxylation of the carboxylic acid group. Bile acids are known to have limited thermal stability.[11][12]

-